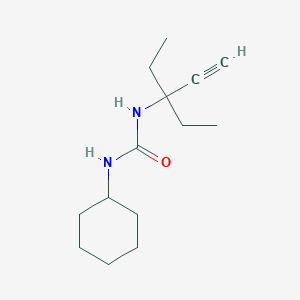![molecular formula C19H30ClNO3 B5434004 Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5434004.png)
Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a 3-methylphenoxybutyl side chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride typically involves a multi-step process. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ethyl ester group and the 3-methylphenoxybutyl side chain. The final step involves the formation of the hydrochloride salt.
Preparation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of Ethyl Ester Group: The ethyl ester group is introduced through an esterification reaction using ethanol and a carboxylic acid derivative.
Addition of 3-Methylphenoxybutyl Side Chain: The 3-methylphenoxybutyl side chain is added through a nucleophilic substitution reaction, where the piperidine ring reacts with a 3-methylphenoxybutyl halide.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually carried out in dry solvents like ether or tetrahydrofuran.
Substitution: Halides, nucleophiles; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to modulate neurotransmitter receptors in the central nervous system, leading to its potential therapeutic effects. It may also interact with enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.
Comparaison Avec Des Composés Similaires
Ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride can be compared with other piperidine derivatives to highlight its uniqueness:
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride: Similar structure but with a benzyl group instead of the 3-methylphenoxybutyl side chain.
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate;hydrochloride: Contains a 4-oxo group, leading to different chemical properties and reactivity.
Icaridin: A piperidine derivative used as an insect repellent, structurally different but shares the piperidine core.
The unique 3-methylphenoxybutyl side chain in this compound distinguishes it from other similar compounds, potentially leading to different biological activities and applications.
Propriétés
IUPAC Name |
ethyl 1-[4-(3-methylphenoxy)butyl]piperidine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-3-22-19(21)17-9-12-20(13-10-17)11-4-5-14-23-18-8-6-7-16(2)15-18;/h6-8,15,17H,3-5,9-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIQAPZDGWAUBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCCCOC2=CC=CC(=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}nicotinonitrile](/img/structure/B5433923.png)
![3-benzyl-6-[(1,1-dioxidotetrahydro-3-thienyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5433928.png)
![4-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5433929.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-N'-methyl-1,3-propanediamine dihydrochloride](/img/structure/B5433931.png)

![9-(3-methoxy-2-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5433945.png)
![(2Z)-5-[(4-fluorophenyl)methyl]-2-[(Z)-(2-methoxyphenyl)methylidenehydrazinylidene]-3-prop-2-enyl-1,3-thiazolidin-4-one](/img/structure/B5433946.png)
![3-{1-cyano-2-[2-(4-morpholinyl)-5-nitrophenyl]vinyl}benzonitrile](/img/structure/B5433954.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5433960.png)

![4-[4-(2-fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one](/img/structure/B5433980.png)
![N-(2-{[(4-fluorobenzyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5433999.png)
![methyl 4-[(methyl{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)methyl]-2-thiophenecarboxylate](/img/structure/B5434017.png)
![N~1~,N~2~-dimethyl-N~1~-[2-(trifluoromethyl)benzyl]glycinamide](/img/structure/B5434024.png)
